molecular formula C19H17N3O5 B2529753 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034500-96-2

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2529753
CAS No.: 2034500-96-2
M. Wt: 367.361
InChI Key: QMKYKHMYTIIWKP-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the amide bond under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the amide bond.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
  • 2-(2H-1,3-benzodioxol-5-yloxy)benzaldehyde

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide is unique due to its combination of three distinct aromatic rings, which confer specific chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12(27-14-2-3-16-17(8-14)26-11-25-16)19(23)22-9-15-18(21-6-5-20-15)13-4-7-24-10-13/h2-8,10,12H,9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYKHMYTIIWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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